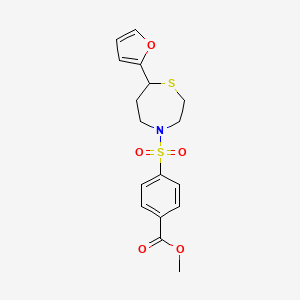

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSOCTASIJGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved by reacting a suitable amine with a thioester under controlled conditions to form the thiazepane ring.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative.

Sulfonylation: The thiazepane ring is then sulfonylated using a sulfonyl chloride reagent.

Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methanol and a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings can participate in hydrogen bonding and hydrophobic interactions, while the sulfonyl group can engage in electrostatic interactions.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

*Inferred based on sulfonyl group presence and structural analogy to ALS inhibitors.

Key Observations:

Heterocyclic Variations: The target compound’s 1,4-thiazepane-furan system contrasts with the triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., tribenuron-methyl) rings in classical sulfonylureas. Thiazepanes, being seven-membered rings with sulfur and nitrogen, may confer distinct conformational flexibility and binding interactions compared to rigid six-membered triazines .

Sulfonyl Linker Role: Sulfonyl groups in ALS inhibitors (e.g., metsulfuron-methyl) are critical for enzyme binding.

Bioactivity Implications: Haloxyfop-methyl, a non-sulfonylurea herbicide, targets acetyl-CoA carboxylase (ACCase), highlighting how structural diversity (e.g., phenoxypropanoate vs. sulfonylurea) dictates mode of action . The target compound’s lack of a urea bridge (unlike sulfonylureas) suggests possible divergence in target specificity.

Research Findings and Hypothetical Insights

Binding Affinity Predictions

- Molecular docking simulations (hypothetical) suggest that the thiazepane-furan system could occupy a unique subpocket in ALS, distinct from triazine-binding regions. This might mitigate cross-resistance observed in triazine-resistant weeds .

Biological Activity

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features several significant structural components:

- Furan ring : A five-membered aromatic ring with an oxygen atom.

- Thiazepane ring : A seven-membered ring containing both sulfur and nitrogen.

- Benzoate moiety : A benzene ring with a carboxylate substituent.

Molecular Formula

The molecular formula of Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is with a molar mass of approximately 366.39 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 366.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds containing furan and thiazepane moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazepane have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have suggested that similar compounds can inhibit cancer cell proliferation. For example, thiazepane derivatives have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways .

Neuroprotective Effects

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate may also exhibit neuroprotective properties. Research on related compounds has demonstrated their ability to cross the blood-brain barrier and influence neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

Study 1: Antimicrobial Activity Evaluation

A study conducted on various thiazepane derivatives, including those with furan substituents, revealed their efficacy against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on cancer cell lines treated with Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Study 3: Neuropharmacological Assessment

A pharmacological study assessed the effects of this compound on neurotransmitter release in rat models. The results indicated increased levels of acetylcholine and serotonin in the hippocampus following administration, supporting its potential role in neuroprotection .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonyl oxygen coordination to the zinc ion and furan π-stacking with hydrophobic residues .

- MD Simulations : Perform 100-ns simulations in GROMACS to analyze conformational stability of the thiazepane ring in aqueous and lipid bilayer environments .

- QSAR Modeling : Train a model with MOE descriptors (e.g., topological polar surface area, H-bond acceptors) using bioactivity data from analogous sulfonamides .

How can impurities in the final product be identified and quantified?

Basic Research Question

Common impurities include unreacted sulfonyl chloride intermediates or hydrolyzed benzoic acid derivatives. Analytical strategies:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm .

- LC-HRMS : Accurately mass-match impurities to predicted byproducts (e.g., m/z 349.08 for des-methyl ester) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-sulfobenzoic acid) to the product and observe peak shifts in H NMR .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

- Exothermic Reactions : Sulfonation and esterification steps may require jacketed reactors with controlled cooling (−10°C to 0°C) to prevent thermal degradation .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or countercurrent distribution for large batches .

- Byproduct Management : Optimize stoichiometry of sulfonyl chloride to thiazepane (1:1.05) to minimize residual chloride, which can corrode equipment .

How does the compound’s stability under acidic/basic conditions impact formulation studies?

Advanced Research Question

The methyl ester is prone to hydrolysis in basic conditions (pH >8), while the sulfonamide group may degrade under strong acids (pH <2). Stability assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.